molecular formula C14H13NO2 B5769976 2-[(2,4-dimethylphenyl)amino]benzo-1,4-quinone

2-[(2,4-dimethylphenyl)amino]benzo-1,4-quinone

Cat. No. B5769976
M. Wt: 227.26 g/mol
InChI Key: VHLAZFFYAJDNQZ-UHFFFAOYSA-N
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Description

2-[(2,4-dimethylphenyl)amino]benzo-1,4-quinone is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as DMNQ and belongs to the class of quinone compounds. DMNQ has been shown to exhibit a wide range of biological activities, making it an attractive candidate for use in various research fields.

Mechanism of Action

DMNQ exerts its biological effects through the generation of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. DMNQ-induced ROS production has been shown to activate various signaling pathways, including the MAPK and NF-κB pathways, which play important roles in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
DMNQ has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and protect against oxidative stress-induced damage. DMNQ has also been shown to inhibit the activity of various enzymes, including NADPH oxidase and xanthine oxidase, which are involved in the production of ROS.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMNQ in lab experiments is its ability to induce oxidative stress in cells, making it a useful tool for studying the effects of oxidative stress on cellular function. However, DMNQ can also be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, DMNQ can be unstable in solution, which can make it difficult to work with.

Future Directions

There are several future directions for research involving DMNQ. One area of interest is the development of DMNQ-based therapies for the treatment of cancer. DMNQ has been shown to induce apoptosis in cancer cells, making it a potential candidate for use in cancer treatment. Another area of interest is the use of DMNQ as a tool for studying the mechanisms of oxidative stress and its effects on cellular function. Finally, there is interest in developing more stable forms of DMNQ that can be used in a wider range of experiments.

Synthesis Methods

DMNQ can be synthesized through the oxidation of the corresponding amine using a variety of oxidizing agents. One popular method involves the use of lead tetraacetate as the oxidizing agent, which results in the formation of DMNQ in good yields. Other methods include the use of manganese dioxide and potassium permanganate.

Scientific Research Applications

DMNQ has been extensively studied for its potential use in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. DMNQ has also been shown to induce oxidative stress in cells, making it a useful tool for studying the mechanisms of oxidative stress and its effects on cellular function.

properties

IUPAC Name

2-(2,4-dimethylanilino)cyclohexa-2,5-diene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-3-5-12(10(2)7-9)15-13-8-11(16)4-6-14(13)17/h3-8,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLAZFFYAJDNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CC(=O)C=CC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethylanilino)cyclohexa-2,5-diene-1,4-dione

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